molecular formula C23H19N3O3S B2577437 N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899759-67-2

N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2577437
CAS RN: 899759-67-2
M. Wt: 417.48
InChI Key: STTKFYXKYPAYHU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The creation and analysis of derivatives related to N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide involve complex synthetic pathways and structural characterizations. Research efforts have led to the development of naphthalene and acetamide derivatives through various synthetic routes. These compounds have been studied for their structural properties using techniques such as NMR, IR, and MS, revealing insights into their molecular configurations and potential for forming co-crystals or salts with other compounds. The structural studies often aim at understanding the molecular arrangements and interactions that could influence the compound's physical properties and reactivity (Hamad et al., 2010; Karmakar et al., 2009).

Potential Biological Activities

Research has explored the biological activities of compounds structurally similar to N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide. These activities range from anti-HIV properties to anti-inflammatory, analgesic, antioxidant, and antiproliferative effects. Studies have shown that certain naphthalene derivatives exhibit potent inhibitory activity against HIV, suggesting potential leads for antiviral agent development. Additionally, compounds have been evaluated for their pharmacological potential, including tumor inhibition and toxicity assessments, showing promising results in various bioassays (Faheem, 2018; Thabet et al., 2011).

Catalysis and Green Chemistry Applications

Some studies have focused on the application of related compounds in catalysis and green chemistry, highlighting the efficiency of certain acetamide derivatives in facilitating chemical reactions. These research efforts underscore the potential of such compounds in environmentally friendly synthesis processes, contributing to the development of sustainable chemical practices (Mokhtary & Torabi, 2017).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-20-12-5-4-10-18(20)25-21(27)15-30-22-23(28)26(14-13-24-22)19-11-6-8-16-7-2-3-9-17(16)19/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTKFYXKYPAYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

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